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Pharmacodynamics and Mechanism of Action

Capmatinib (INC280) is an oral, adenosine triphosphate (ATP)-competitive, reversible, and highly selective
inhibitor of the MET receptor tyrosine kinase [1] [2]. Its primary mechanism involves binding to the active

conformation of the MET kinase domain.

The table below summarizes its core pharmacodynamic properties and cellular consequences:

Feature Description

Classification Type Ib MET Tyrosine Kinase Inhibitor (TKI) [2] [3].

Target Specificity 10,000-fold selectivity for c-MET over a large panel of human kinases [2].
Binding Site Interacts with the Y1230 residue in the hinge region, independent of G1163

binding (a site linked to resistance in Type la inhibitors) [2] [3].

Key Downstream PI3K/AKT, RAS/MAPK (ERK), JAK/STAT, and SRC [2].
Pathways Inhibited
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Feature Description
Cellular & Blocks MET phosphorylation; inhibits cancer cell growth, proliferation,
Therapeutic Effects migration, and survival; shows marked efficacy against brain metastases due

to lipophilicity and permeability [1] [2].

This mechanism is illustrated in the following pathway diagram, which shows how capmatinib exerts its

inhibitory effects:
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Figure 1: Capmatinib inhibits HGF-induced MET signaling, blocking downstream oncogenic pathways.

Quantitative Efficacy and Pharmacokinetic Profile
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The potent and selective mechanism of capmatinib translates into measurable biological and clinical

outcomes. The following table consolidates key quantitative data:

Parameter

Value | Metric

Context / Comparison

In Vitro Potency (ICso)

Systemic Exposure
(AUC/Cmax)

Absorption Speed
(Tmax)

Clinical Efficacy
(ORR)

Clinical Efficacy
(mPFS)

Clinical Efficacy
(mOS)

Impact of Food &
DDIs

0.6 nmol/L

Highest among Type Ib

MET inhibitors

1.09 - 1.87 hours

68%

12.5 months

21.4 months

Minimal impact

Measured in Ba/F3 cell line with METex14
mutations [1].

Compared to tepotinib, savolitinib, and
gumarontinib at their RP2Ds [1].

Faster than other MET inhibitors (tepotinib: ~8 hrs;
savolitinib: 2-4 hrs) [1].

Treatment-naive patients with METex14 skipping
mutation (GEOMETRY mono-1 trial) [1].

Treatment-naive patients with METex14 skipping
mutation (GEOMETRY mono-1 trial) [1].

Treatment-naive patients with METex14 skipping
mutation (GEOMETRY mono-1 trial) [1].

Exposure levels are not significantly affected by
food intake or drug-drug interactions [1].

Experimental Protocol: In Vitro Radiosensitization

Study

A 2023 study investigated the radiosensitizing effects of capmatinib, providing a robust methodology for

evaluating its biological activity [4]. The workflow is summarized in the diagram below, followed by a

detailed protocol.
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Figure 2: Experimental workflow for assessing capmatinib's radiosensitizing effects in NSCLC cell lines.

Detailed Methodology

¢ Cell Lines and Culture: The study used a panel of NSCLC cell lines, including UW-lung-21 (MET
exon 14-mutated), EBC-1 (MET-amplified), and control lines (e.g., A549, MET wild-type). Cells were
maintained in standard culture conditions [4].
¢ Drug Treatment and Irradiation:
o Cells were pre-treated with 100 nM capmatinib for 2 hours prior to irradiation.
o Following pre-treatment, cells were irradiated with varying doses of radiation (0 to 6 Gray (Gy))
using a clinical irradiator.
¢ Clonogenic Survival Assay:
o After treatment, cells were trypsinized, counted, and seeded at low densities into culture dishes.
o Cells were then incubated for 10 to 14 days to allow for colony formation.
o Colonies were fixed, stained (e.g., with crystal violet), and counted. A colony was typically
defined as a cluster of >50 cells.
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o Data Analysis: The survival fraction was calculated for each radiation dose. The data was fitted
using a linear-quadratic model to generate survival curves and determine the dose
enhancement ratio (DER).

e Supplementary Analyses:

o Immunoblotting: To confirm inhibition of MET and phospho-MET signaling pathways.

o Immunofluorescence Staining for RAD51: To assess the impact of capmatinib on DNA
damage repair efficiency by quantifying RAD51 foci formation in cell nuclei post-irradiation [4].

Research Implications and Future Directions

The data confirms capmatinib as a potent and selective Type Ib MET TKI with a favorable pharmacokinetic
profile. Its ability to cross the blood-brain barrier and demonstrate intracranial efficacy makes it a

particularly valuable candidate for treating NSCLC with brain metastases [1].

Current research is exploring combination therapies to enhance efficacy and overcome resistance, including

trials with capmatinib plus:

¢ Amivantamab (an EGFR-MET bispecific antibody)
¢ Trametinib (a MEK inhibitor)
e Immunotherapy agents [2]

Furthermore, the preclinical finding that capmatinib acts as a radiosensitizer opens a promising avenue for

its use in conjunction with radiotherapy, especially in locally advanced MET-altered NSCLC [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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